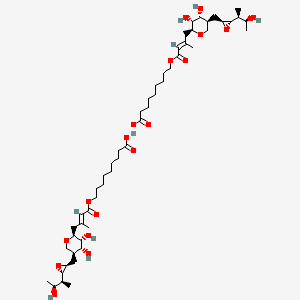

Mupirocin Calcium

Description

Properties

CAS No. |

104486-81-9 |

|---|---|

Molecular Formula |

C52H86CaO18 |

Molecular Weight |

1039.3 g/mol |

IUPAC Name |

calcium;9-[(E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynonanoate |

InChI |

InChI=1S/2C26H44O9.Ca/c2*1-16(13-23(30)33-11-9-7-5-4-6-8-10-22(28)29)12-20-25(32)24(31)19(15-34-20)14-21-26(35-21)17(2)18(3)27;/h2*13,17-21,24-27,31-32H,4-12,14-15H2,1-3H3,(H,28,29);/q;;+2/p-2/b2*16-13+;/t2*17-,18-,19-,20-,21-,24+,25-,26-;/m00./s1 |

InChI Key |

HAXVBVDETFUQGV-LNQHITRNSA-L |

SMILES |

CC(C1C(O1)CC2COC(C(C2O)O)CC(=CC(=O)OCCCCCCCCC(=O)[O-])C)C(C)O.CC(C1C(O1)CC2COC(C(C2O)O)CC(=CC(=O)OCCCCCCCCC(=O)[O-])C)C(C)O.[Ca+2] |

Isomeric SMILES |

C[C@@H]([C@@H](O)C)[C@@H]1O[C@H]1C[C@@H]2[C@H]([C@H]([C@@H](OC2)C/C(=C/C(=O)OCCCCCCCCC(=O)[O-])/C)O)O.C[C@@H]([C@@H](O)C)[C@@H]1O[C@H]1C[C@@H]2[C@H]([C@H]([C@@H](OC2)C/C(=C/C(=O)OCCCCCCCCC(=O)[O-])/C)O)O.[Ca+2] |

Canonical SMILES |

CC(C1C(O1)CC2COC(C(C2O)O)CC(=CC(=O)OCCCCCCCCC(=O)[O-])C)C(C)O.CC(C1C(O1)CC2COC(C(C2O)O)CC(=CC(=O)OCCCCCCCCC(=O)[O-])C)C(C)O.[Ca+2] |

Synonyms |

14C-Labeled Mupirocin Bactroban BRL 4910A BRL-4910A BRL4910A Mupirocin Mupirocin Calcium Mupirocin, 14C Labeled Mupirocin, 14C-Labeled Mupirocin, Calcium Salt (2:1) Mupirocin, Calcium Salt (2:1), Dihydrate Mupirocin, Lithium Salt Mupirocin, Sodium Salt Pseudomonic Acid Pseudomonic Acid A |

Origin of Product |

United States |

Molecular Mechanisms of Antimicrobial Action

Isoleucyl-tRNA Synthetase (IleRS) Inhibition

The principal target of mupirocin (B1676865) is the bacterial enzyme isoleucyl-tRNA synthetase (IleRS). patsnap.compatsnap.com This enzyme is crucial for protein synthesis, as it catalyzes the attachment of the amino acid isoleucine to its corresponding transfer RNA (tRNA). patsnap.com

Specificity of Binding and Active Site Interaction

Mupirocin, also known as pseudomonic acid A, is a natural product derived from Pseudomonas fluorescens. patsnap.comnih.gov Its structure features a unique monic acid head and a 9-hydroxynonanoic acid tail. wikipedia.org The monic acid portion of the molecule is key to its inhibitory action. wikipedia.org Crystal structure analyses have revealed that mupirocin occupies the binding site of the isoleucyl-adenylate (Ile-AMP) reaction intermediate within the IleRS enzyme. nih.govportlandpress.com This binding is highly specific, and mupirocin shows little to no inhibitory effect on other aminoacyl-tRNA synthetases. fda.gov The 9-hydroxynonanoic acid "tail" further stabilizes this interaction by wrapping around the enzyme, effectively locking the catalytic site in an inhibited state. wikipedia.org

Competitive Inhibition and Structural Mimicry of Isoleucine

Mupirocin acts as a competitive inhibitor of IleRS. portlandpress.comfda.gov Its molecular structure, particularly the monic acid "head," mimics the structure of isoleucyl-adenylate (Ile-AMS), a non-hydrolyzable analog of the isoleucyl-adenylate intermediate formed during the first step of the aminoacylation reaction. wikipedia.orgportlandpress.com By binding to the active site, mupirocin directly competes with the natural substrate, isoleucine, and also with ATP during the amino acid activation step. portlandpress.comasm.org This prevents the enzyme from catalyzing the formation of the enzyme-isoleucyl-adenylate complex, which is the initial stage in the synthesis of isoleucyl-tRNA. fda.gov

Consequential Disruption of Bacterial Protein Synthesis

The inhibition of IleRS by mupirocin has a direct and severe impact on bacterial protein synthesis. patsnap.compatsnap.com By preventing the attachment of isoleucine to its tRNA, mupirocin halts the incorporation of this essential amino acid into growing polypeptide chains. patsnap.compatsnap.com This leads to a depletion of the cellular pool of charged isoleucyl-tRNA and an accumulation of the corresponding uncharged tRNA. wikipedia.orgnih.gov Since proteins are vital for numerous cellular functions, including structural integrity, enzymatic reactions, and metabolic regulation, their disrupted synthesis renders the bacteria unable to grow or replicate. patsnap.com This bacteriostatic effect is the primary outcome of mupirocin action, although at higher concentrations achieved during topical application, it can be bactericidal. nih.govmedcentral.comdrugbank.com

Differential Affinity for Bacterial versus Eukaryotic IleRS

A key factor in the clinical utility of mupirocin is its selective toxicity towards bacteria. This selectivity stems from a significant difference in its affinity for bacterial IleRS compared to its eukaryotic counterpart. patsnap.com Mupirocin binds to bacterial and archaeal versions of IleRS but not to eukaryotic versions. wikipedia.org It has been shown to be approximately 8,000-fold more selective for prokaryotic IleRS over mammalian IleRS. nih.govnih.gov This differential affinity is attributed to structural differences in the active sites of the enzymes. patsnap.comnih.gov In eukaryotic IleRS, the active site pocket is more compact, which prevents the optimal positioning of mupirocin's 9-hydroxynonanoic acid tail, thus reducing its binding affinity. nih.gov This ensures that mupirocin can effectively inhibit bacterial protein synthesis without significantly affecting the host's cells. patsnap.com

Broader Cellular Impacts and Metabolic Perturbations

The primary action of mupirocin on IleRS triggers a cascade of secondary effects within the bacterial cell, leading to broader metabolic disturbances.

Indirect Effects on Ribosomal Function

The depletion of charged isoleucyl-tRNA caused by mupirocin leads to the accumulation of uncharged tRNA molecules. wikipedia.orgnih.gov When these uncharged tRNAs enter the A-site of the ribosome, they cause the ribosome to stall, thereby blocking protein synthesis. nih.gov This ribosomal arrest is a signal for the stringent response, a global regulatory mechanism that allows bacteria to adapt to nutritional stress. nih.gov The stalled ribosome is recognized by the RelA protein, which then synthesizes the alarmones guanosine (B1672433) tetraphosphate (B8577671) (ppGpp) and guanosine pentaphosphate (pppGpp). nih.gov These alarmones, in turn, inhibit the synthesis of RNA, further compounding the disruption of cellular processes. wikipedia.org The combined inhibition of both protein and RNA synthesis results in a state of bacteriostasis. wikipedia.org

Table 1: Key Molecular Interactions of Mupirocin Calcium

| Interacting Molecule | Target Site | Mechanism of Interaction | Consequence |

|---|---|---|---|

| Mupirocin | Isoleucyl-tRNA Synthetase (IleRS) Active Site | Competitive inhibition, structural mimicry of isoleucyl-adenylate | Blocks formation of isoleucyl-tRNA |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Mupirocin |

| Pseudomonic acid A |

| Isoleucine |

| Isoleucyl-adenylate (Ile-AMP) |

| Isoleucyl-adenylate (Ile-AMS) |

| Adenosine triphosphate (ATP) |

| Guanosine tetraphosphate (ppGpp) |

| Guanosine pentaphosphate (pppGpp) |

| Monic acid |

Influence on RNA and Cell Wall Synthesis Pathways

The primary antimicrobial action of mupirocin is the specific and reversible inhibition of bacterial isoleucyl-tRNA synthetase (IleRS). pediatriconcall.comportlandpress.compatsnap.comasm.org This enzyme is crucial for protein biosynthesis as it catalyzes the formation of isoleucyl-tRNA from the amino acid isoleucine and its corresponding transfer RNA (tRNA). patsnap.comnih.gov By binding to IleRS, mupirocin competitively blocks the binding of isoleucine, preventing the synthesis of isoleucyl-tRNA. portlandpress.compatsnap.commedcentral.com This action effectively halts the incorporation of isoleucine into polypeptide chains, leading to a rapid cessation of bacterial protein synthesis. patsnap.comwikipedia.orgoup.com

The disruption of protein synthesis has significant downstream consequences, most notably on RNA synthesis. fda.govncats.ionih.govnih.gov The inhibition of IleRS leads to an accumulation of uncharged tRNA within the bacterial cell. wikipedia.orgresearchgate.net This accumulation acts as a starvation signal, triggering a cascade known as the stringent response. researchgate.net A key event in this response is the synthesis of the alarmones guanosine tetraphosphate and pentaphosphate, collectively referred to as (p)ppGpp. wikipedia.orgresearchgate.net These molecules, in turn, inhibit RNA synthesis. wikipedia.org Therefore, mupirocin's impact on RNA synthesis is an indirect but critical consequence of its primary inhibitory effect on protein production. wikipedia.orgfda.gov

In contrast, the influence of mupirocin on bacterial cell wall synthesis is minimal. medcentral.comfda.gov While some early studies noted an inhibitory effect on cell wall synthesis, this is now understood to be a secondary outcome of the primary disruption of protein and RNA synthesis, rather than a direct mode of action. fda.govncats.io Research indicates that mupirocin has only minimal effects on the synthesis of peptidoglycan, the main structural component of the bacterial cell wall. medcentral.com

Bacteriostatic versus Bactericidal Concentrations at the Cellular Level

Mupirocin exhibits a dual-action antimicrobial profile that is dependent on its concentration at the site of infection. nih.govmdpi.com At lower concentrations, typically corresponding to the minimum inhibitory concentration (MIC), its effect is primarily bacteriostatic, meaning it inhibits the growth and replication of bacteria without killing them. medcentral.comdrugbank.commedsafe.govt.nzgskstatic.com At the higher concentrations achieved during topical application, however, mupirocin becomes bactericidal, leading to bacterial cell death. medcentral.comfda.govncats.ionih.gov

The minimum bactericidal concentration (MBC), the lowest concentration of an antibiotic that kills 99.9% of the bacteria, is generally eight- to thirty-fold higher than the MIC for relevant pathogens. fda.gov The high concentrations delivered by standard 2% topical formulations (equivalent to 20,000 µg/mL) far exceed the MBC for susceptible organisms, ensuring a potent bactericidal effect at the infection site. fda.govmdpi.com

Research findings have established the MIC values for various bacterial species, highlighting the compound's potent activity against key Gram-positive pathogens while also defining the concentrations required to overcome resistance.

Interactive Data Table: Mupirocin Susceptibility Data

| Organism/Condition | MIC (Minimum Inhibitory Concentration) | Notes |

|---|---|---|

| Staphylococcus aureus (susceptible) | <1.0 µg/mL fda.gov, 0.12 µg/mL ncats.io | Highly susceptible. |

| Streptococcus pyogenes (susceptible) | <1.0 µg/mL fda.gov, 0.12 µg/mL ncats.io | Highly susceptible. |

| Streptococcus pneumoniae | 0.12 µg/mL ncats.io | Susceptible. |

| Enterococcus faecalis | >32-64 µg/mL fda.gov | Less susceptible. |

| Corynebacteria | >128 µg/mL fda.gov | Generally less susceptible. |

| Staphylococci (Low-level resistance) | 8 to 256 µg/mL asm.orgmedsafe.govt.nz | Arises from point mutations in the native ileS gene. asm.org |

| Staphylococci (High-level resistance) | ≥512 µg/mL asm.orgmedsafe.govt.nz | Results from the acquisition of a plasmid-borne mupA gene. asm.org |

| MBC vs. MIC Ratio | MBC is 8 to 30-fold higher than MIC fda.gov | Demonstrates the concentration gap between bacteriostatic and bactericidal effects. |

Antimicrobial Spectrum and Bioactivity Characterization

Gram-Positive Bacterial Susceptibility Profiles

Mupirocin (B1676865) calcium demonstrates potent activity against a wide range of Gram-positive bacteria, particularly staphylococci and streptococci. nih.govfda.gov In vitro studies have shown that the growth of these bacteria is typically inhibited by mupirocin calcium concentrations of less than 1.0 mcg/ml. fda.govfda.gov However, it is less effective against other Gram-positive organisms like Enterococcus faecalis and Corynebacterium species, which require significantly higher concentrations for inhibition. fda.govfda.gov

This compound is highly active against various staphylococcal species, including Staphylococcus aureus and coagulase-negative staphylococci such as Staphylococcus epidermidis and Staphylococcus saprophyticus. fda.govmedcentral.comdrugs.com This includes strains that are resistant to other antibiotics like penicillin and methicillin. nih.govdrugs.com The minimum inhibitory concentrations (MICs) for susceptible S. aureus strains generally range from 0.04 to 0.32 mcg/mL. medcentral.com

**Table 1: Mupirocin Susceptibility Breakpoints for *Staphylococcus spp.***

| Susceptibility | MIC (µg/mL) |

|---|---|

| Susceptible | ≤ 1 |

| Intermediate | 2 to 256 |

| Resistant | > 256 |

Data sourced from product monograph information. hres.ca

A key therapeutic application of this compound is its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). nih.govfda.gov It is active against MRSA strains, with MICs for susceptible isolates typically in the range of 0.03-2 mcg/mL. medcentral.com this compound has been shown to be effective in eradicating nasal colonization of MRSA. fda.govnih.gov However, the emergence of resistance, particularly high-level resistance, is a growing concern and has been linked to increased mupirocin use. asm.orgnih.govoup.com High-level resistance (MIC ≥ 512 µg/mL) is often plasmid-mediated and can lead to treatment failure. medsafe.govt.nzasm.orgoup.com Studies have shown that mupirocin resistance can be more frequent in MRSA isolates compared to methicillin-susceptible S. aureus (MSSA). fda.govnih.gov

**Table 2: Mupirocin Resistance Levels in *Staphylococcus aureus***

| Resistance Level | MIC (µg/mL) | Mechanism |

|---|---|---|

| Low-level | 8 to 256 | Point mutations in the native ileS gene. nih.govjlabphy.org |

| High-level | ≥ 512 | Acquisition of a plasmid-mediated mupA gene encoding a modified isoleucyl-tRNA synthetase. asm.orgoup.comjlabphy.org |

Data compiled from multiple research sources.

This compound is also effective against various streptococcal species. fda.gov It is readily bactericidal against Streptococcus pyogenes, Streptococcus agalactiae, and Streptococcus viridans. nih.gov In vitro studies have demonstrated its activity against different groups of streptococci, with MICs often at or below 0.25 mcg/mL for susceptible strains. fda.gov However, it is inactive against anaerobic streptococci. nih.gov

Table 3: In Vitro Activity of this compound Against Selected Streptococcal Species

| Organism | MIC (µg/mL) |

|---|---|

| Streptococcus pyogenes | 0.06 |

| Streptococcus species, Group C | 0.25 |

| Streptococcus species, Group G | 0.25 |

| Streptococcus pneumoniae | 0.5 |

Data sourced from FDA microbiology review documents. fda.gov

Gram-Negative Bacterial Susceptibility and Permeation Challenges

The activity of this compound against Gram-negative bacteria is limited. fda.gov While it shows some in vitro activity against organisms such as Haemophilus influenzae and Neisseria gonorrhoeae, it is generally less active against most Gram-negative bacilli, including Enterobacteriaceae. nih.govfda.govresearchgate.net The primary reason for this reduced activity is believed to be poor penetration of the drug through the outer membrane of Gram-negative bacteria. researchgate.netoup.com Most strains of Morganella morganii, Serratia marcescens, and Pseudomonas aeruginosa are resistant. hres.ca

Antifungal Activity and Associated Mechanisms

While primarily known as an antibacterial agent, mupirocin has also demonstrated in vitro antifungal activity against a number of pathogenic fungi. oup.comnih.gov This includes a range of dermatophytes and Pityrosporum species (also known as Malassezia). oup.comnih.gov

The mechanism of antifungal action appears to be similar to its antibacterial mechanism. oup.comnih.gov Research has shown that mupirocin inhibits the isoleucyl-tRNA synthetase from Candida albicans. oup.comnih.gov Furthermore, studies on Trichophyton mentagrophytes revealed that mupirocin inhibited the incorporation of amino acids and RNA precursors, which is consistent with the inhibition of protein synthesis via the targeting of isoleucyl-tRNA synthetase. oup.comnih.gov

Effects on Amino Acid Uptake in Fungal Pathogens

Mupirocin, known primarily for its antibacterial properties, also demonstrates inhibitory effects against certain fungal pathogens by interfering with their metabolic pathways. oup.comnih.gov The mechanism of action in fungi appears to be similar to that in bacteria, targeting protein synthesis. oup.comnih.gov Research has shown that mupirocin inhibits the isoleucyl-tRNA synthetase from Candida albicans, an enzyme crucial for protein synthesis. oup.comnih.gov

Studies on Trichophyton mentagrophytes have provided specific insights into the effects of mupirocin on macromolecular synthesis. At growth-inhibitory concentrations, mupirocin was found to immediately inhibit the incorporation of radiolabelled [14C]L-isoleucine into acid-insoluble material. oup.com The incorporation of other precursors, such as [14C]phenylalanine and [14C]uridine (a precursor for RNA), was also significantly inhibited. oup.com In contrast, the incorporation of [14C]acetate was not affected, suggesting a specific mechanism of action rather than general metabolic disruption. oup.com This differential effect points towards the inhibition of protein synthesis, which in turn leads to a shutdown of RNA synthesis, a phenomenon known as the stringent response. oup.com

Interestingly, while some research points to isoleucine reversing the inhibitory effect of mupirocin, other studies on C. albicans have shown that isoleucine did not antagonize the compound's effects. oup.com Instead, these studies found that aspartic and glutamic acids reversed the inhibition and that mupirocin actively inhibited the uptake of these two acidic amino acids. oup.com

Quantitative Bioactivity Assessment Methodologies

In Vitro Determination of Minimum Inhibitory Concentrations (MIC)

The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antimicrobial agent that completely prevents the visible growth of a microorganism in a controlled in vitro setting. nih.gov This value is a critical measure of an agent's potency. For this compound, MIC values are typically determined using broth microdilution or agar (B569324) dilution methods according to guidelines established by bodies like the Clinical and Laboratory Standards Institute (CLSI). reviumrx.commdpi.com

Mupirocin demonstrates potent activity against key Gram-positive bacteria. In vitro susceptibility studies have shown that the growth of most staphylococci and streptococci, including methicillin-resistant Staphylococcus aureus (MRSA), is inhibited by mupirocin concentrations of ≤1.0 mcg/ml. fda.govnih.gov However, its activity is considerably lower against other bacteria. For instance, isolates of Enterococcus faecalis are less susceptible, with MICs often in the range of 32-64 mcg/ml, while corynebacteria can have MICs greater than 128 mcg/ml. fda.gov

Resistance to mupirocin is categorized by MIC values. Low-level resistance (MupRL) is associated with MICs from 8 to 256 mg/L, while high-level resistance (MupRH) corresponds to MICs of ≥512 mg/L. mdpi.comnih.gov Susceptible strains typically have an MIC of ≤4 mg/L. mdpi.com The pH of the medium can also influence mupirocin's activity; one study found that a lower pH (5.64) enhanced its efficacy, resulting in lower MIC values against S. aureus strains compared to higher pH levels. rhinologyjournal.com

The following table summarizes representative MIC values for mupirocin against various bacterial strains from different research findings.

| Organism | Strain(s) | MIC Value(s) (µg/mL) | Source(s) |

| Staphylococcus aureus | Susceptible Strains | <1.0 | fda.gov |

| S. aureus | ATCC 29213 | 0.125-0.156 | researchgate.net |

| S. aureus (MRSA) | Clinical Isolates (C222, C263) | 0.06 - 0.125 | rhinologyjournal.com |

| S. aureus (MSSA) | Clinical Isolates (C311, C349) | 0.06 - 0.125 | rhinologyjournal.com |

| Streptococcus pyogenes | Susceptible Strains | <1.0 | fda.gov |

| S. pyogenes | 48 Clinical Isolates | MIC₉₀: 0.25 | nih.gov |

| Enterococcus faecalis | Test Strains | >32-64 | fda.gov |

| Enterococcus faecium | Clinical Isolates | 0.25-1 | reviumrx.com |

| Staphylococcus pseudintermedius | Clinical Isolates | 0.125 - 0.25 (converted from 0.25-0.5 µM) | mdpi.com |

| Corynebacterium spp. | Test Strains | >128 | fda.gov |

| Peptostreptococcus anaerobius | Test Strains | >128 | fda.gov |

| Clostridium spp. | Test Strains | >1024 | fda.gov |

Note: MIC values can vary based on the specific strain, testing methodology, and medium used.

In Vitro Determination of Minimum Bactericidal Concentrations (MBC)

The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum under specific in vitro conditions. reviumrx.com It is determined by subculturing from the wells of an MIC test that show no visible growth onto antibiotic-free agar. rhinologyjournal.com While mupirocin is generally considered bacteriostatic at low concentrations, it can exhibit bactericidal activity at the higher concentrations achieved with topical application. researchgate.netmdpi.com

For many relevant pathogens, such as S. aureus and S. pyogenes, the MBC of mupirocin is significantly higher than its MIC. fda.govnih.gov The MBC is often reported to be 8- to 30-fold higher than the corresponding MIC. fda.govnih.gov This large difference between the MIC and MBC is characteristic of a bacteriostatic agent. However, for some staphylococcal species, the MBC has been found to be identical to or within one dilution of the MIC, indicating a bactericidal effect. asm.org

The following table presents MBC data for mupirocin against various S. aureus strains.

| Organism | Strain(s) | Diluent/Medium | MBC Value (µg/mL) | Source(s) |

| S. aureus | ATCC 25923 | FloCRS (pH 5.64) | 0.25 | rhinologyjournal.com |

| S. aureus | ATCC 25923 | NeilMed Saline | 0.5 | rhinologyjournal.com |

| S. aureus (MRSA) | C222 | FloCRS (pH 5.64) | 0.25 | rhinologyjournal.com |

| S. aureus (MRSA) | C263 | FloCRS (pH 5.64) | 0.25 | rhinologyjournal.com |

| S. aureus (MSSA) | C311 | FloCRS (pH 5.64) | 0.5 | rhinologyjournal.com |

| S. aureus (MSSA) | C349 | FloCRS (pH 5.64) | 0.25 | rhinologyjournal.com |

| Staphylococcus pseudintermedius | CGMCC 1.90005 | Not Specified | 0.5 (converted from 1 µM) | mdpi.com |

| Staphylococcus pseudintermedius | CGMCC 1.90024 | Not Specified | 1.0 (converted from 2 µM) | mdpi.com |

Note: MBC values are dependent on the test conditions, including the specific strain and the medium in which the test is performed.

Time-Kill Kinetic Studies

Time-kill kinetic studies are performed to assess the rate at which an antimicrobial agent kills a bacterial population over time. These assays involve exposing a standardized inoculum of bacteria to a fixed concentration of the antibiotic and measuring the number of viable cells (Colony Forming Units, CFU) at various time points. nih.gov Bactericidal activity is typically defined as a ≥3-log10 (or 99.9%) reduction in the CFU count from the initial inoculum. nih.gov

Studies on mupirocin have shown that its killing kinetics can be slow and concentration-dependent. asm.org In one study comparing mupirocin and bacitracin against seven MRSA strains, mupirocin at a concentration of 16 µg/mL resulted in a 0 to 2.2-log reduction in bacterial count over 24 hours. nih.govcambridge.org This reduction is below the threshold for bactericidal activity. nih.govcambridge.org Another study testing mupirocin at a very high concentration (4,096 times its MIC) against S. aureus ATCC 29213 also found that it was not bactericidal according to conventional criteria, as it failed to produce a ≥3-log10 reduction in viable CFU. nih.gov

Conversely, other research has demonstrated more significant bactericidal effects, particularly with certain formulations. For example, mupirocin-loaded microspheres were shown to cause a 4.8–5.0 log CFU/mL drop for MRSA after 24 hours, indicating potent bactericidal activity with this delivery system. mdpi.com This suggests that while mupirocin itself may have slow killing kinetics, formulation strategies can enhance its bactericidal profile. mdpi.com

The following table summarizes the results from various time-kill kinetic studies.

| Organism | Strain(s) | Mupirocin Concentration | Time (hours) | Log Reduction in CFU | Finding | Source(s) |

| S. aureus (MRSA) | 7 Clinical Strains | 16 µg/mL | 24 | 0 - 2.2 | Not bactericidal | nih.gov, cambridge.org |

| S. aureus | ATCC 29213 | 512 µg/mL (4096x MIC) | 24 | < 3 | Not bactericidal | nih.gov |

| S. aureus | NCTC10442 | Not Specified | 24 | No killing achieved | Slow killing time | asm.org |

| S. aureus (MRSA) | Clinical Isolate | High bactericidal concentration | 24 | 4.8 - 5.0 | Bactericidal (in microspheres) | mdpi.com |

| S. aureus | ATCC 29213 | High bactericidal concentration | 24 | 4.8 - 4.9 | Bactericidal (in microspheres) | mdpi.com |

Mechanisms and Evolution of Antimicrobial Resistance

Intrinsic and Acquired Resistance Pathways

Resistance to mupirocin (B1676865) manifests through two principal pathways: mutations within the native chromosomal gene for IleRS, leading to low-level resistance, and the acquisition of a new, resistant IleRS gene via mobile genetic elements, resulting in high-level resistance. researchgate.netoup.com

Low-level mupirocin resistance, characterized by minimum inhibitory concentrations (MICs) ranging from 8 to 256 µg/ml, is caused by point mutations in the chromosomal ileS gene. portlandpress.comnih.govnih.govdovepress.com This gene encodes the bacterium's native, mupirocin-susceptible isoleucyl-tRNA synthetase, also known as IleRS1. portlandpress.comresearchgate.net

These mutations typically result in single amino acid substitutions in the IleRS1 enzyme. africanjournalofbiomedicalresearch.com The most frequently observed mutations in clinical isolates of S. aureus are V588F (a valine to phenylalanine substitution at position 588) and V631F. portlandpress.comnih.govasm.org These changes occur within the enzyme's active site, specifically in the Rossman fold region that binds ATP and mupirocin. nih.govkoreamed.orgasm.org The V588F mutation, in particular, is strongly correlated with low-level resistance. africanjournalofbiomedicalresearch.comcapes.gov.brnih.gov Other, less common mutations such as G593V have also been identified through laboratory studies. nih.gov While single mutations confer low-level resistance without a significant fitness cost to the bacteria, the laboratory-induced accumulation of multiple mutations can lead to higher resistance levels, though often at the expense of bacterial growth and stability. portlandpress.com

| Mutation | Location in IleRS1 | Associated Resistance Level | Reference |

| V588F | Rossman Fold (Active Site) | Low-level (MIC 8-256 µg/ml) | portlandpress.comnih.govasm.org |

| V631F | Rossman Fold (Active Site) | Low-level (MIC 8-256 µg/ml) | portlandpress.comnih.gov |

| G593V | Active Site | Low-level | nih.gov |

| Double mutations | Various | Higher low-level (below 256 µg/ml) | portlandpress.com |

High-level resistance, defined by MICs of 512 µg/ml or greater, is a more clinically significant problem. nih.govnih.govdovepress.com This form of resistance is not due to the modification of the native enzyme but results from the acquisition of a second, alternative ileS gene. researchgate.netnih.gov These genes are typically carried on mobile genetic elements like conjugative plasmids, which can be transferred between bacteria, facilitating the rapid spread of resistance. portlandpress.comnih.govoup.com

The most common high-level resistance gene is mupA (also called ileS-2), which encodes a resistant version of the isoleucyl-tRNA synthetase enzyme, known as IleRS2. portlandpress.comnih.govnih.gov This enzyme is not effectively inhibited by mupirocin, allowing protein synthesis to continue even in the presence of the antibiotic. portlandpress.comresearchgate.net More recently, a second gene conferring high-level resistance, mupB, has been discovered. nih.govjlabphy.orgasm.org The MupB protein shares significant similarity with MupA but is distinct, representing a new class of high-level mupirocin resistance determinants. nih.govasm.org While mupA is found on transferable plasmids, initial studies suggest the plasmid carrying mupB may be non-conjugative. nih.govasm.org

| Gene | Encoded Enzyme | Resistance Level | Genetic Element | Reference |

| mupA (ileS-2) | IleRS2 | High-level (MIC ≥512 µg/ml) | Plasmid | nih.govnih.govdovepress.com |

| mupB | MupB (IleRS2 variant) | High-level (MIC ≥512 µg/ml) | Plasmid | nih.govjlabphy.orgasm.org |

Recent research has uncovered mechanisms leading to "hyper-resistance," with resistance levels to mupirocin increasing by up to 1000-fold. nccr-rna-and-disease.chnih.gov This phenomenon is linked to naturally occurring variations in the IleRS2 enzyme. portlandpress.comnih.gov These hyper-resistant IleRS2 variants feature a non-canonical version of a critical catalytic motif known as the HIGH or HXGH motif, which is a signature of class I aminoacyl-tRNA synthetases. portlandpress.comnih.govnccr-rna-and-disease.ch

In these hyper-resistant enzymes, the first and third amino acids of this motif are swapped (e.g., from HXGH to GXHH). portlandpress.combiorxiv.org This altered motif is key to the hyper-resistance phenotype. portlandpress.comnih.gov Interestingly, this significant structural change can be accommodated within the IleRS2 enzyme without destroying its primary function of charging tRNA with isoleucine. portlandpress.comnih.gov In contrast, the same alteration in the IleRS1 enzyme abolishes its activity, explaining why this hyper-resistance mechanism is specific to the IleRS2 family. portlandpress.comnccr-rna-and-disease.chbiorxiv.org To date, these hyper-resistant variants have been characterized in laboratory settings, and there is currently no evidence of them appearing in clinical isolates. portlandpress.comnih.govresearchgate.net

Molecular and Structural Basis of Resistance

The differences in mupirocin susceptibility between IleRS1 and IleRS2, and the effects of resistance mutations, are rooted in specific structural and molecular interactions within the enzyme's active site.

X-ray crystallography and computational modeling have provided detailed insights into how mupirocin interacts with its target. Mupirocin mimics the shape of the isoleucyl-adenylate intermediate, which is formed during the first step of tRNA charging, thereby blocking the enzyme's active site. portlandpress.comasm.orgnih.gov The antibiotic binds to the same region as both isoleucine and ATP. asm.orgasm.org

Crystal structures reveal that the resistance of the IleRS2 enzyme is based on the loss of key interactions that stabilize mupirocin binding in the susceptible IleRS1 enzyme. portlandpress.comnih.govresearchgate.net A critical interaction in IleRS1 is a hydrogen bond between the carboxylate group of mupirocin and the enzyme. nih.govresearchgate.netresearchgate.net This bond is absent in IleRS2, leading to weaker binding and resistance. nih.govresearchgate.netresearchgate.net

In low-level resistance, mutations like V588F in IleRS1 alter the conformation of the active site. The nonanoic acid tail of mupirocin fits into a hydrophobic pocket lined by valine at position 588. asm.orgasm.org Changing this valine to a bulkier phenylalanine residue likely disrupts the precise fit and stabilizing interactions required for tight mupirocin binding, thus reducing the enzyme's susceptibility. portlandpress.com

Phylogenetic analyses show that bacterial IleRS enzymes are split into two distinct evolutionary clades: IleRS1 and IleRS2. portlandpress.comresearchgate.net It is believed that these two types emerged from an early gene duplication event in bacteria. portlandpress.comnih.govresearchgate.net While most bacteria have either an ileS1 or an ileS2 gene as their standard housekeeping gene, some, particularly in the Bacillaceae family, possess both. researchgate.net

The two clades have diverged significantly in their active site structures, which underlies their differential susceptibility to mupirocin. researchgate.net The IleRS2 clade, which includes the enzymes encoded by mupA and mupB, is inherently resistant due to the structural differences that result in weaker mupirocin binding. portlandpress.comnih.gov The acquisition of mupA by S. aureus is thought to be a result of lateral gene transfer from other bacterial species. oup.com The structural flexibility of the IleRS2 active site is further highlighted by its ability to accommodate radical changes to its signature catalytic motif, leading to hyper-resistance, a trait not possible in the more rigid IleRS1 structure. portlandpress.comnccr-rna-and-disease.chnih.gov This evolutionary divergence provides a pre-existing pool of resistant enzymes that can be acquired by susceptible pathogens under selective pressure from antibiotic use.

Absence of Cross-Resistance with Other Antibiotic Classes

Mupirocin calcium's unique mechanism of action, which involves the inhibition of bacterial isoleucyl-tRNA synthetase, sets it apart from other classes of antibiotics. drugbank.comfda.govnih.gov This distinction is a significant clinical advantage as it means that resistance to mupirocin does not typically confer resistance to other unrelated antibiotics. patsnap.comfda.govmedsafe.govt.nz There is no evidence of cross-resistance between mupirocin and other antimicrobial agents such as erythromycin, ciprofloxacin (B1669076), and fusidic acid. dovepress.comdovepress.com

This lack of cross-resistance makes mupirocin a valuable tool in treating infections caused by bacteria that have already developed resistance to other common antibiotics, including methicillin-resistant Staphylococcus aureus (MRSA). fda.govpatsnap.comdovepress.com While the gene responsible for high-level mupirocin resistance, mupA, can be located on plasmids that also carry genes for resistance to other antibiotics like tetracycline (B611298) and trimethoprim, the mechanism of resistance to mupirocin itself remains distinct and does not inherently lead to cross-resistance with other drug classes. wikipedia.org

Role of Efflux Pumps in Mupirocin Resistance and Cross-Tolerance

Mupirocin-Induced Expression of Multi-Drug Efflux Transporters (e.g., NorA, MepA, LmrS)

Exposure of Staphylococcus aureus to mupirocin can induce the expression of genes that code for multidrug resistance (MDR) efflux pumps. nih.govasm.org These pumps are proteins that can actively transport a wide range of substances, including antibiotics, out of the bacterial cell, thereby reducing the intracellular concentration of the drug and contributing to decreased susceptibility.

Specifically, studies have shown that mupirocin exposure leads to a significant increase in the transcription of genes encoding the efflux pumps NorA and MepA. nih.govasm.orgresearchgate.net Research has demonstrated a nearly five-fold increase in both norA and mepA transcripts in S. aureus after a two-hour induction with mupirocin. nih.govasm.org The expression of another efflux pump, LmrS, has also been found to be overexpressed in some clinical isolates of S. aureus, although its direct induction by mupirocin is less characterized. mdpi.com The MdeA efflux pump is also known to confer resistance to mupirocin. mdpi.commicrobialcell.com

| Gene | Fold Increase in Transcript (2 hours) | Fold Increase in Transcript (5 hours) |

|---|---|---|

| norA | 4.96 | 3.90 |

| mepA | 4.94 | 1.90 |

Impact on Susceptibility to Co-Administered Antimicrobial Agents

The induction of efflux pumps by mupirocin can lead to a phenomenon known as cross-tolerance, where the bacteria exhibit reduced susceptibility to other antimicrobial agents that are substrates of these pumps. nih.govasm.org For instance, NorA is known to efflux fluoroquinolones like ciprofloxacin, while MepA can transport disinfectants such as chlorhexidine. nih.govresearchgate.net

Studies have demonstrated that pre-exposure to mupirocin results in decreased susceptibility of S. aureus to both ciprofloxacin and chlorhexidine. nih.govasm.orgnih.gov This effect is directly linked to the induction of the respective efflux pumps, as the reduced susceptibility is reversed in mutant strains of S. aureus where the norA or mepA genes are inactivated. nih.govasm.orgnih.gov This highlights a potential clinical concern, as the use of mupirocin could inadvertently reduce the efficacy of other concurrently administered antimicrobial agents. oup.com Some research indicates that mupirocin-resistant MRSA strains are more likely to be resistant to fusidic acid but susceptible to tetracycline and ciprofloxacin. nih.gov

Research into Efflux Pump Inhibitors (EPIs) as Adjuvants

To counteract the effects of efflux-mediated resistance, research is ongoing into the development and use of efflux pump inhibitors (EPIs). nih.govnih.govencyclopedia.pub These compounds block the activity of efflux pumps, thereby increasing the intracellular concentration of antibiotics and restoring their efficacy. nih.govnih.govencyclopedia.pub

Several compounds have been investigated for their potential as EPIs in S. aureus. For example, piperine (B192125), a natural compound, has been shown to inhibit the MdeA efflux pump, leading to a 2 to 4-fold reduction in the minimum inhibitory concentration (MIC) of mupirocin in some S. aureus strains. nih.govencyclopedia.pubmicrobiologyresearch.org The combination of piperine with mupirocin has also been shown to lower the frequency of resistant mutant selection. nih.govencyclopedia.pub Another approach involves using antimicrobial peptides like nisin, which can disrupt the bacterial membrane and enhance the susceptibility of mupirocin-resistant strains. nottingham.ac.uk The development of effective and non-toxic EPIs could serve as a valuable adjuvant therapy to overcome mupirocin resistance. microbialcell.com

Genomic and Molecular Epidemiological Surveillance of Resistance Determinants

Prevalence and Distribution of mupA and mupB Genes

The primary mechanism for high-level resistance to mupirocin is the acquisition of the mupA (also known as ileS-2) gene, which is typically located on a mobile plasmid. nottingham.ac.ukekb.egcambridge.org This gene codes for a modified isoleucyl-tRNA synthetase that has a low affinity for mupirocin, rendering the antibiotic ineffective. nih.govnottingham.ac.uk A second gene, mupB, which also confers high-level resistance, was later discovered. wikipedia.orgekb.eg

The prevalence of mupA and mupB varies significantly across different geographical regions and patient populations. Surveillance studies have reported a wide range of mupA prevalence in MRSA isolates. For example, one study in southern China found a mupA prevalence of 33.8% in MRSA isolates from bloodstream infections. frontiersin.org In contrast, a study of school-age children in Guangzhou, China, reported a much lower prevalence of mupA (2.35%) and mupB (0.42%) in S. aureus isolates. tandfonline.com Another study in Iran reported a mupA prevalence of 45.8% among MRSA strains. mjhid.org

The distribution of these resistance genes is often linked to specific clonal complexes (CCs) of S. aureus. For instance, in the southern China study, the mupA gene was predominantly found in ST5, ST59, ST764, and ST15 isolates. frontiersin.org The extensive use of mupirocin in hospital settings has been associated with an increase in the prevalence of high-level mupirocin-resistant MRSA. nih.govcambridge.org

| Study Location/Population | mupA Prevalence | mupB Prevalence | Isolate Type |

|---|---|---|---|

| Southern China (Bloodstream Infections) | 33.8% | Not Reported | MRSA |

| Guangzhou, China (School-age children) | 2.35% | 0.42% | S. aureus |

| Iran | 45.8% | Not Reported (mupB negative in tested subset) | MRSA |

| Egypt | Detected in all high-level resistant isolates | Not detected | MRSA |

Genotyping of Mupirocin-Resistant Isolates

The molecular characterization of mupirocin-resistant Staphylococcus aureus isolates is crucial for understanding the epidemiology and clonal spread of resistance. Genotyping methods such as Pulsed-Field Gel Electrophoresis (PFGE), Multilocus Sequence Typing (MLST), and S. aureus protein A (spa) typing are employed to investigate the genetic background of resistant strains. These techniques have revealed that the dissemination of mupirocin resistance is driven by both the spread of specific resistant clones and the horizontal transfer of resistance genes on mobile genetic elements, such as plasmids. nih.govnih.govasm.org

Studies have identified that mupirocin resistance is prevalent across various genetic lineages of S. aureus, including major pandemic clones of methicillin-resistant S. aureus (MRSA). asm.org The distribution of these clones can vary geographically and over time within healthcare settings. asm.orgplos.org

Pulsed-Field Gel Electrophoresis (PFGE)

PFGE has been instrumental in tracking the clonal spread of mupirocin-resistant MRSA in hospital environments. For instance, in a burn unit, PFGE analysis indicated that closely related MRSA clones acquired a high-level mupirocin-resistant plasmid, leading to its spread, which was likely facilitated by mupirocin use. nih.gov This study identified four distinct PFGE patterns, with the majority of high-level resistant isolates belonging to a single, dominant type (type-I). nih.gov Similarly, another study found that 14 out of 15 high-level mupirocin-resistant MRSA isolates belonged to a single clone as defined by PFGE, highlighting the role of clonal transmission in a high incidence of resistance at their institution. nih.gov In Canadian hospitals, the most common PFGE profile among high-level resistant MRSA was CMRSA-2, which is related to the USA100/800 clone. nih.gov PFGE analysis of isolates from Korean hospitals, however, showed that high-level mupirocin-resistant isolates were not clonally related, suggesting independent acquisition of resistance. koreamed.org

Multilocus Sequence Typing (MLST) and Clonal Complexes (CC)

MLST provides a more definitive and portable typing method by sequencing internal fragments of several housekeeping genes to define a sequence type (ST). This method has shown that mupirocin resistance is widespread across several major clonal complexes (CCs).

High-level mupirocin resistance (HLMUPR), often mediated by the mupA gene, has been frequently identified within pandemic MRSA lineages such as CC5, CC8, CC22, and CC30. asm.org A study in China investigating HLMUPR MRSA isolates found that the common lineages were ST239-agr1, ST5-agr1, and ST239-agr2. plos.org In Iran, HLMUPR strains were found to belong to clones such as ST8, ST5, and ST239. nih.gov Specifically, all HLMUPR strains in one Iranian study on bloodstream infections belonged to ST239. jidc.org

Low-level mupirocin resistance (LLMUPR), typically associated with point mutations in the native ileS gene, has also been linked to specific clones. nih.govasm.org In the same Iranian study, LLMUPR strains were predominantly ST22, with some belonging to ST239. jidc.org Research from another facility in Iran identified LLMUPR strains as belonging to ST22, ST239, and ST15. nih.gov A study in China reported that ST764 was the most prevalent sequence type among both high-level and low-level mupirocin-resistant MRSA isolates. nih.gov

Recent genomic analysis of clinical isolates in Florida revealed that most mupirocin-resistant strains belonged to three sequence types within two major clonal complexes: CC8 (ST8, associated with community-associated MRSA like USA300) and CC5 (ST5, associated with healthcare-associated MRSA like USA100, and ST3390). biorxiv.orgbiorxiv.org Notably, isolates of ST3390 showed a very high prevalence of mupirocin resistance. biorxiv.orgbiorxiv.org

| Sequence Type (ST) | Clonal Complex (CC) | Resistance Level Association | Geographic Region/Study | Citation |

|---|---|---|---|---|

| ST239 | CC8 | High-Level & Low-Level | China, Iran | plos.orgnih.govjidc.org |

| ST5 | CC5 | High-Level | China, Iran, USA | asm.orgplos.orgnih.govbiorxiv.org |

| ST8 | CC8 | High-Level | Iran, USA | nih.govbiorxiv.org |

| ST22 | CC22 | Low-Level | Iran | nih.govjidc.org |

| ST764 | CC5 | High-Level & Low-Level | China | nih.govresearchgate.net |

| ST15 | CC15 | Low-Level | Iran | nih.gov |

| ST45 | CC45 | - | Iran | jidc.org |

| ST3390 | CC5 | High-Level & Low-Level | USA (Florida) | biorxiv.orgbiorxiv.org |

spa Typing

The typing of the polymorphic region of the S. aureus protein A gene (spa) is another valuable tool for local epidemiological studies of mupirocin-resistant MRSA. Different spa types have been associated with both high-level and low-level resistance.

In a study from Iran, high-level mupirocin resistance was found in multiple spa types, including t037, t064, t008, and t631, while low-level resistance was present in types t860 and t790. brieflands.com Another Iranian study linked HLMUPR clones to spa types t064, t002, t008, and t631, and LLMUPR clones to t790, t860, and t084. nih.gov A study in China found that the most frequent spa type among mupirocin-resistant MRSA was t1084. nih.gov In a South African hospital, a significant association was observed between spa type t032 and high-level mupirocin resistance, and between types t037 and t012 and low-level resistance. capes.gov.br

The combination of these genotyping methods provides a detailed picture of the clonal structure of mupirocin-resistant S. aureus. The data consistently show that resistance is not confined to a single lineage but is found across a diverse range of successful and widespread clones. This underscores the dual threat of clonal expansion and plasmid-mediated horizontal gene transfer in the evolution and spread of mupirocin resistance. asm.orgnih.gov

| spa Type | Resistance Level | Geographic Region/Study | Citation |

|---|---|---|---|

| t037 | High-Level & Low-Level | Iran, South Africa | brieflands.comcapes.gov.br |

| t064 | High-Level | Iran | nih.govbrieflands.com |

| t008 | High-Level | Iran | nih.govbrieflands.com |

| t631 | High-Level | Iran | nih.govbrieflands.com |

| t860 | Low-Level | Iran | nih.govbrieflands.com |

| t790 | Low-Level | Iran | nih.govbrieflands.com |

| t1084 | Predominantly Low-Level | China | nih.govresearchgate.net |

| t032 | High-Level | South Africa | capes.gov.br |

| t012 | Low-Level | South Africa | capes.gov.br |

| t002 | High-Level | China, Iran | nih.govnih.gov |

Biosynthesis and Biotechnological Production

Origin and Fermentation by Pseudomonas fluorescens Strains

Mupirocin (B1676865) is a natural product originating from the Gram-negative soil bacterium, Pseudomonas fluorescens. microbiologyresearch.orgacs.org The specific strain NCIMB 10586 has been a primary subject of study for understanding mupirocin production. microbiologyresearch.orgacs.org The antibiotic is produced via submerged fermentation of this bacterium in culture media containing appropriate organic nitrogen and carbon sources, and sometimes mineral salts, at temperatures typically between 20°C and 30°C. google.com Mupirocin is actually a mixture of several pseudomonic acids, with pseudomonic acid A (PA-A) being the major and most active component, constituting over 90% of the mixture. acs.orgwikipedia.org Other components include pseudomonic acid B (PA-B) and pseudomonic acid C. acs.orgnih.gov The regulation of its biosynthesis is complex, involving a quorum-sensing system where the genes responsible for production are switched on during the late exponential and stationary phases of bacterial growth. microbiologyresearch.org

Elucidation of the Polyketide Synthase (PKS) Pathway

The biosynthesis of mupirocin is governed by a large 74-75 kb gene cluster containing genes for six large multifunctional Type I PKS proteins and at least 29 other individual tailoring enzymes. wikipedia.orgbham.ac.ukscispace.com The pathway is notable because the order of the genes in the cluster does not directly correspond to the sequence of biosynthetic steps. bham.ac.uk The entire molecule's assembly involves a hybrid system with features of both Type I and Type II PKS. wikipedia.org It is constructed from two main precursors: the 17-carbon polyketide monic acid and the 9-carbon fatty acid 9-hydroxy-nonanoic acid (9-HN). wikipedia.org

Characterization of Trans-Acyltransferase (trans-AT) PKS Systems

The mupirocin biosynthetic machinery is a prime example of a trans-AT PKS system. researchgate.netcore.ac.uk In typical Type I PKS systems, the acyltransferase (AT) domain, which is responsible for selecting and loading the extender units (usually malonyl-CoA) onto the acyl carrier protein (ACP), is an integrated part of each PKS module. However, in trans-AT systems like mupirocin's, the AT activity is provided by a discrete, separate polypeptide that services multiple modules. bham.ac.uknih.gov This feature is one of the hallmarks that distinguish it from canonical PKS systems. nih.gov The mupirocin cluster contains only two AT domains, and both are located on a single protein, MmpC. wikipedia.org This protein then acts in trans to load the necessary extender units onto the ACPs of the other large PKS proteins (MmpA, MmpB, MmpD), which themselves lack AT domains. wikipedia.orgbham.ac.uk

Detailed Analysis of Enzymatic Components

The assembly of the mupirocin molecule is a collaborative effort of several large PKS enzymes. The biosynthesis of the monic acid backbone begins on MmpD and continues on MmpA. bham.ac.uk

| Enzyme | Proposed Function in Mupirocin Biosynthesis |

| MmpA | A large, multifunctional Type I PKS that catalyzes the final two elongation steps for the monic acid backbone. It works in conjunction with MmpD. bham.ac.uk |

| MmpD | A large, multifunctional Type I PKS responsible for the initial four elongation reactions in the synthesis of the monic acid C17 backbone. bham.ac.uk |

| MmpB | A unique PKS module proposed to be responsible for the iterative synthesis of the 9-hydroxynonanoic acid (9-HN) side chain. It notably contains the only thioesterase (TE) domain in the cluster, suggesting it plays a role in the final steps and release of the product. wikipedia.orgbham.ac.uk |

| MmpC | A discrete protein that contains the two trans-acting acyltransferase (AT) domains for the entire synthase complex. It is responsible for loading extender units onto the ACPs of MmpA, MmpB, and MmpD. wikipedia.orgbham.ac.uk |

Biosynthetic Steps Leading to Pseudomonic Acid A and its Analogues

The mupirocin biosynthetic pathway proceeds through parallel routes, with a major pathway involving a 10,11-epoxide intermediate. acs.orgnih.gov A critical late-stage tailoring event is the conversion of pseudomonic acid B (PA-B) into the more active pseudomonic acid A (PA-A). core.ac.uk This transformation involves the removal of a tertiary hydroxyl group from C8 of PA-B. researchgate.netcore.ac.uk This is not a simple, single-enzyme step but a complex process requiring the coordinated action of multiple gene products after the intermediate is released from the MmpB enzyme. core.ac.uk

Feeding studies with mutants of P. fluorescens have confirmed that PA-B is a direct precursor to PA-A. wikipedia.org Gene knockout experiments targeting specific tailoring enzymes have abolished the production of PA-A while allowing PA-B to accumulate, providing clear evidence for this precursor-product relationship. wikipedia.org The conversion is surprisingly complex and has been shown to require at least ten gene products, including several from the mup gene cluster. core.ac.uk

Genetic Determinants of Mupirocin Biosynthesis

The 74 kb mupirocin gene cluster is highly organized and contains all the genetic information necessary for producing the antibiotic and for self-resistance. wikipedia.org It encodes the large PKS enzymes (MmpA-F), numerous tailoring enzymes (MupA-Z), and regulatory proteins. nih.govscispace.com

Identification and Functional Analysis of mup Gene Cluster Components

Several individual mup genes play crucial roles, particularly in the later stages of biosynthesis, such as the conversion of PA-B to PA-A. core.ac.uknih.gov Functional analysis through gene knockout and feeding studies has shed light on their specific contributions. researchgate.netnih.gov

| Gene | Encoded Protein/Function | Role in Biosynthesis |

| mupL | Unknown enzymatic function. | The DNA sequence, but not necessarily the protein function, is required for the efficient conversion of PA-B to PA-A. researchgate.netcore.ac.uk |

| mupM | Isoleucyl-tRNA synthetase. | Provides resistance to mupirocin, preventing the producing organism from being affected by the antibiotic it synthesizes (self-poisoning). It is essential for the conversion of PA-B to PA-A. researchgate.netnih.govresearchgate.net |

| mupN | Phosphopantetheinyl transferase (PPTase). | This enzyme is crucial for activating acyl carrier protein (ACP) domains by transferring a 4'-phosphopantetheinyl moiety. It is required to convert the inactive apo-MacpE to its active holo-form, a necessary step for the PA-B to PA-A conversion. researchgate.netnih.govresearchgate.net |

| mupW | Rieske oxygenase. | Along with its associated ferredoxin MupT, MupW is proposed to catalyze the oxidation of a C8-C16 single bond to an epoxide, a key step in forming the tetrahydropyran (B127337) ring structure. researchgate.net |

| mupT | Ferredoxin. | Works in conjunction with the MupW oxygenase, likely as an electron carrier, to facilitate the formation of the tetrahydropyran ring. researchgate.net |

Role of Auxiliary Acyl Carrier Proteins (mAcpABCDE)

The mupirocin gene cluster is a prime example of a trans-AT PKS system, where the required malonyl extender units are loaded onto the ACPs of the core PKS modules by a separate AT enzyme. nih.gov The auxiliary ACPs play a vital role in this process and in specific tailoring steps.

Detailed research has elucidated a specific function for MacpD . It is directly involved in the biosynthesis of the 9-hydroxynonanoic acid (9-HN) side chain, which is essential for the antibiotic activity of mupirocin. rcsb.orgresearchgate.net MacpD works in concert with two other enzymes, MupQ and MupS, to generate the 3-hydroxypropionoyl (3-HP) starter unit required for initiating the synthesis of the 9-HN fatty acid chain. rcsb.org The process begins with the conversion of malonyl-coenzyme A (CoA) and succinyl-CoA. rcsb.org

Studies involving protein interchangeability have shown that while MacpD and its equivalent from the thiomarinol (B140439) biosynthesis pathway (TacpD) can be swapped without loss of function, other ACPs from the mupirocin pathway, such as MacpA, are not functional in this specific starter unit generation step. rcsb.org This highlights a high degree of specificity in the protein-protein interactions governing the pathway. Furthermore, structural analysis of MacpD via NMR has revealed a C-terminal extension that, while not essential for the basic generation of 3-HP, is important for maintaining high production titers of mupirocin, suggesting it plays a role in downstream protein-protein interactions. rcsb.org

Functions of Key Auxiliary Proteins in Mupirocin Biosynthesis

| Protein | Protein Type | Known or Proposed Function |

|---|---|---|

| mAcpA-E | Auxiliary Acyl Carrier Proteins | General role in shuttling biosynthetic intermediates. nih.gov |

| MacpD | Auxiliary Acyl Carrier Protein | Specifically involved in the biosynthesis of the 9-hydroxynonanoic acid (9-HN) side chain by helping to generate the 3-hydroxypropionoyl (3-HP) starter unit. rcsb.org |

| MupQ | Enzyme | Works with MacpD and MupS to generate the 3-HP starter unit from malonyl-CoA and succinyl-CoA. rcsb.org |

| MupS | Reductase Enzyme | Works with MacpD and MupQ in the reduction step to form the 3-HP starter unit. rcsb.org |

Bioengineering Strategies for Novel Mupirocin Analogues and Derivatives

The detailed understanding of the mupirocin biosynthetic pathway provides a foundation for creating novel analogues and derivatives through bioengineering. researchgate.net These efforts aim to produce compounds with improved stability, enhanced antimicrobial activity, or different spectra of action.

Pathway Engineering for Tailored Structures

Pathway engineering involves the direct genetic modification of the mupirocin biosynthetic gene cluster within the producing organism, Pseudomonas fluorescens. ukri.org This approach allows for the creation of tailored structures by altering the natural biosynthetic assembly line.

Key strategies include:

Gene Deletion (Knock-out): The targeted inactivation of specific biosynthetic genes is a powerful tool. Deleting a gene responsible for a particular step can halt the pathway, leading to the accumulation of the intermediate substrate of the missing enzyme. nih.gov This has enabled the isolation of numerous novel metabolites, including biosynthetic intermediates and shunt products, from the mupirocin pathway. nih.govresearchgate.net

Manipulation of Gene Expression: The yield of mupirocin can be significantly enhanced by manipulating regulatory genes. For instance, increasing the expression of the transcriptional activator MupR has been shown to boost antibiotic production up to 20-fold. ukri.org

Domain and Module Swapping: The modular nature of the PKS system allows for the creation of hybrid enzymes. Researchers have successfully swapped domains and modules between the mupirocin pathway and the closely related thiomarinol biosynthetic pathway. core.ac.uknih.gov This can result in the production of entirely new chemical structures by combining the catalytic functions of two different natural pathways. One successful example involved inserting domains from the thiomarinol enzyme TmpB into the mupirocin PKS MmpB to generate mupirocin derivatives. core.ac.uk

Engineered Production Strains: Through genetic engineering, a strain of P. fluorescens has been developed that produces high titers of a single pseudomonic acid analogue. This compound demonstrates improved stability and antibiotic properties compared to the natural mixture of pseudomonic acids produced by the wild-type strain. nih.gov

Pathway Engineering Strategies for Mupirocin Derivatives

| Strategy | Description | Outcome |

|---|---|---|

| Gene Knock-out | Deleting a specific gene in the biosynthetic cluster (e.g., mupW). researchgate.net | Accumulation of biosynthetic intermediates (e.g., Mupirocin W1), which are novel compounds themselves. researchgate.net |

| Expression Upregulation | Increasing the expression of a positive regulatory gene like MupR. ukri.org | Significant increase in the production yield of mupirocin. ukri.org |

| Module/Domain Swapping | Replacing a part of a mupirocin enzyme with a part from a related pathway (e.g., thiomarinol). core.ac.uknih.gov | Creation of hybrid PKS enzymes that produce novel mupirocin analogues. core.ac.uk |

| Random Reassortment | Using site-specific integrase enzymes to shuffle the order of genetic modules ("Biobricks") in the cluster. ukri.org | Generation of a library of strains with novel gene orders, which can be screened for improved production or new derivatives. ukri.org |

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis is a hybrid strategy that leverages the high specificity of biological enzymes and the versatility of synthetic organic chemistry to generate novel compounds. rsc.orgnih.gov This approach is particularly useful for creating derivatives that are not accessible through pathway engineering alone.

The general workflow for the chemoenzymatic synthesis of mupirocin analogues involves two main routes:

Biosynthesis followed by Chemical Modification: The producing organism, P. fluorescens, is used to biosynthesize a core mupirocin intermediate, such as Pseudomonic Acid A or B. This natural product is then extracted and purified. In a laboratory setting, synthetic chemistry techniques are applied to this scaffold to introduce new functional groups or modify existing ones, thereby creating a library of semi-synthetic derivatives.

Chemical Synthesis followed by Biotransformation: A custom-designed chemical precursor is created through total synthesis. This synthetic molecule is then fed to either a genetically modified strain of P. fluorescens or to isolated, purified enzymes from the mupirocin pathway. The enzymes then act upon the synthetic precursor, performing specific transformations to yield a final, complex product.

This dual approach combines the strengths of both disciplines, enabling the rational design and synthesis of a wide array of mupirocin derivatives for further study. bristol.ac.ukacs.org

Formulation Science and Drug Delivery Systems Research

Investigation of Vehicle System Interactions and Excipient Compatibility

The effectiveness of a topical formulation is highly dependent on the interactions between the active pharmaceutical ingredient (API), Mupirocin (B1676865) Calcium, and the various excipients that form the vehicle. These interactions govern the physical stability, sensory characteristics, and, most importantly, the drug release and permeation profile of the final product.

Research into Mupirocin Calcium formulations has explored a variety of vehicle systems and excipients. Commercially available creams often utilize an oil-in-water emulsion base. uspharmacist.com Excipients in such formulations are carefully selected for their compatibility and function. For instance, a typical formulation might include:

Emulsifying agents: Cetomacrogol 1000, Cetyl alcohol, and Stearyl alcohol are used to create and stabilize the emulsion. uspharmacist.com

Solvents and emollients: Mineral oil acts as the oil phase, while Benzyl alcohol can function as a solvent and preservative. uspharmacist.com

Preservatives: Phenoxyethanol is included to prevent microbial contamination. uspharmacist.com

Thickening agents: Xanthan gum can be used to achieve the desired viscosity. uspharmacist.com

Advanced delivery systems necessitate compatibility with different classes of excipients. In the development of nanostructured lipid carriers (NLCs) for this compound, lipids such as Precirol ATO 5 and oleic acid have been used as the solid and liquid lipid matrix, respectively, with surfactants like Kolliphor RH 40 to stabilize the nanoparticles. nih.govresearchgate.net

For microparticle-based systems created via spray drying, acrylic polymers like Eudragit RS 100 and Carbopol 940 have been employed as the matrix material. nih.govresearchgate.net Studies have shown that the choice of solvent (e.g., methanol (B129727), ethanol, isopropanol, acetone) during the spray-drying process significantly influences the drug-polymer miscibility, microparticle morphology, and subsequent drug release profiles, highlighting the critical nature of API-excipient-process interactions. researchgate.net

Similarly, hydrogel platforms require polymers that are compatible with this compound. Natural polymers such as chitosan (B1678972) and sodium alginate, along with synthetic polymers like Carbopol, have been successfully used to form hydrogel matrices that provide a stable and effective delivery vehicle. mdpi.comnih.govresearchgate.net The compatibility in these systems is often assessed by examining the physicochemical properties (e.g., thermal analysis, X-ray diffraction), drug loading, and in vitro release performance of the final formulation. researchgate.netresearchgate.net

| Vehicle System | Key Excipients | Purpose |

| Oil-in-Water Cream | Mineral oil, Cetyl alcohol, Stearyl alcohol, Benzyl alcohol, Phenoxyethanol, Cetomacrogol 1000 | Emulsion base, emollient, solvent, preservative, emulsifier |

| Nanostructured Lipid Carriers (NLCs) | Precirol ATO 5 (solid lipid), Oleic acid (liquid lipid), Kolliphor RH 40 (surfactant) | Nanoparticle formation for enhanced delivery |

| Spray-Dried Microparticles | Eudragit RS 100, Carbopol 940 (acrylic polymers) | Controlled-release matrix |

| Hydrogels | Chitosan, Sodium Alginate, Carbopol | Biocompatible gel matrix for sustained release |

Development of Advanced Topical Drug Delivery Technologies

To overcome the limitations of conventional ointments and creams, such as poor skin retention and the need for frequent application, researchers have focused on developing advanced drug delivery systems for this compound. These technologies aim to provide controlled release, enhance skin penetration and retention, and improve the stability of the drug.

Liposomes, which are microscopic vesicles composed of lipid bilayers, have been investigated as promising carriers for enhancing the topical delivery of Mupirocin. ijpsjournal.com These systems can encapsulate the drug and facilitate its transport into the deeper layers of the skin.

One innovative approach involves a dual system of "mupirocin-in-liposomes-in-hydrogel" designed for treating burn infections. uit.no In this system, this compound-loaded phosphatidylcholine liposomes are incorporated into a chitosan hydrogel. uit.no This combination leverages the benefits of both liposomes (enhanced penetration, drug protection) and hydrogels (bio-adhesion, sustained release, moist environment). mdpi.comuit.no Research has demonstrated high entrapment efficiencies for this compound within these liposomes. uit.no

Another study focused on developing an elastic liposomal gel using Carbopol 934 as the gelling agent. wjpps.com The optimized formulation demonstrated favorable characteristics for topical application, including viscosity and spreadability, and achieved a sustained release of the drug over 72 hours. wjpps.com Optimization studies using statistical designs have been employed to fine-tune the composition of liposomal formulations, balancing factors like cholesterol and phospholipon 90H concentrations to achieve desired particle size and release kinetics. ijpsjournal.com

| Liposomal Formulation | Key Components | Key Findings |

| Mupirocin-in-Liposomes-in-Hydrogel | Phosphatidylcholine, this compound, Chitosan | Non-sonicated vesicles entrapped 74% of the drug; sonicated vesicles entrapped 49%. Provided sustained release. uit.no |

| Elastic Liposomal Gel | This compound, Carbopol 934, Propylene Glycol | Optimized formulation (ELSL-6) showed 71.03% entrapment efficiency and sustained release over 72 hours. wjpps.com |

| Optimized Liposomes | Mupirocin, Cholesterol, Phospholipon 90H | Optimized formulation had a particle size of 264.30 nm and released 95.43% of the drug in 12 hours. ijpsjournal.com |

Particulate systems, including micro- and nanoparticles, offer a versatile platform for the controlled release and improved stability of this compound. mdpi.com

Microparticle Systems: Micro-sized carriers like microcapsules and microsponges are designed for the sustained and controlled release of drugs to a target area. mdpi.com

Spray-Dried Microparticles: this compound has been encapsulated within acrylic polymer matrices using the spray-drying technique. nih.gov This method allows for the creation of narrow-sized microparticles (1.7-2.5 µm) and provides a means to modulate drug release by altering the drug-to-polymer ratio and process parameters like feed concentration and inlet temperature. nih.govresearchgate.net These structured microparticles can control drug release even at very high drug loadings. nih.govresearchgate.net

Microsponges: These are porous, polymeric microspheres that can be loaded with an active agent. nih.gov Mupirocin-loaded microsponges have been developed using an emulsion solvent diffusion method and incorporated into an emulgel base. nih.govresearchgate.net This system demonstrated a diffusion-controlled release pattern and significant retention of Mupirocin in rat abdominal skin over 24 hours, suggesting its potential for reducing application frequency. researchgate.net

Nanoparticle Systems: Nanoparticulate carriers, including nanocapsules and nanostructured lipid carriers (NLCs), are utilized for their ability to provide sustained and targeted drug delivery with low toxicity. mdpi.com

Polymeric Nanocapsules: Mupirocin-loaded nanocapsules have been prepared by a nanoprecipitation method, using oils such as rosemary and caprylic/capric triglyceride as a core. mdpi.com

Nanostructured Lipid Carriers (NLCs): NLCs are a second generation of lipid nanoparticles that offer improved drug loading and stability. Studies have successfully formulated this compound into NLCs using the phase inversion temperature method. nih.govresearchgate.net An optimized NLC formulation exhibited a particle size of approximately 128.8 nm and, when formulated as an emulgel, showed sustained drug release over 24 hours and significantly enhanced skin permeation compared to a conventional ointment. nih.govresearchgate.netmagonlinelibrary.com

Nanocrystals: The therapeutic efficacy of Mupirocin has also been improved by modifying its physicochemical characteristics through nanocrystallization, which can produce ultra-small (e.g., 70 nm) monodisperse particles. researchgate.netresearchgate.net

| Delivery System | Preparation Method | Key Features |

| Spray-Dried Microparticles | Spray Drying | Acrylic matrix, 1.7-2.5 µm size, release modulated by process parameters. researchgate.net |

| Microsponges | Emulsion Solvent Diffusion | Porous microspheres, sustained release, enhanced skin retention. nih.govresearchgate.net |

| Nanostructured Lipid Carriers (NLCs) | Phase Inversion Temperature | ~129 nm particle size, sustained release (24h), enhanced skin permeation. nih.govresearchgate.net |

| Nanocrystals | Nanoprecipitation | Ultra-small particle size (~70 nm), improved therapeutic efficacy. researchgate.netresearchgate.net |

Hydrogels and polymeric films are highly attractive for topical drug delivery due to their biocompatibility, ability to absorb wound exudate, and capacity to provide a moist healing environment. mdpi.comnih.gov

Hydrogel Platforms: Hydrogels are three-dimensional, cross-linked polymer networks that can hold large amounts of water or biological fluids. mdpi.com They can be formulated from natural polymers like chitosan and sodium alginate or synthetic polymers like Carbopol. nih.gov These hydrogel dressings can be loaded with Mupirocin to provide controlled drug release directly at the wound site. mdpi.comnih.gov As previously mentioned, hydrogels can be combined with other delivery systems, such as liposomes, to create advanced formulations with dual properties of sustained release and improved stability. mdpi.comuit.no Research has shown that hydrogel formulations containing Mupirocin possess excellent antimicrobial activity and bio-adhesive properties. mdpi.comresearchgate.net

Polymeric Film Platforms: Adhesive films made from polymers offer another effective means for the dermal delivery of Mupirocin. These films can be prepared using a solvent evaporation method with natural polymers like chitosan and sodium alginate. nih.govexplorationpub.com Crosslinking agents can be used to modify the film's properties. explorationpub.com Studies have demonstrated that these films can improve the in vitro release of Mupirocin and exhibit superior bioadhesiveness compared to marketed creams. nih.govresearchgate.net

In Vitro Permeation and Retention Studies for Topical Applications

To evaluate the performance of newly developed topical formulations of this compound, in vitro permeation and retention studies are essential. These experiments provide critical data on the rate and extent to which the drug is released from its vehicle and penetrates into and through the skin.

The "gold standard" apparatus for conducting in vitro and ex vivo skin permeation tests is the vertical Franz diffusion cell. researchgate.netorchidscientific.com This system is widely used in the evaluation of this compound topical formulations. uit.nomdpi.comscielo.br

Methodology: A standard Franz diffusion cell consists of a donor chamber and a receptor chamber, separated by a membrane. orchidscientific.com The this compound formulation is applied to the membrane in the donor compartment. The receptor chamber is filled with a physiologically relevant medium, such as phosphate-buffered saline (pH 7.4), and is continuously stirred and maintained at a constant temperature (typically 32°C or 37°C) to mimic skin surface or body temperature. nih.govmdpi.com At predetermined time intervals, samples are withdrawn from the receptor fluid for analysis (e.g., by HPLC) to quantify the amount of drug that has permeated through the membrane. mdpi.com

Membranes Used: A variety of membranes can be used in these studies:

Synthetic Membranes: These include materials like cellulose (B213188) or polysulfone (e.g., Strat-M® membrane), which are useful for quality control and initial screening. researchgate.netmdpi.com

Excised Animal Skin: For data that is more predictive of in vivo performance, excised animal skin is the preferred membrane. Porcine (pig) skin is often used due to its structural and functional similarity to human skin. uit.noscielo.br Excised rat skin is also commonly employed. nih.govmagonlinelibrary.com

Research Findings from Franz Cell Studies: These studies are crucial for comparing the performance of different formulations. For example, ex vivo permeation studies using excised rat skin demonstrated that a this compound NLC emulgel resulted in significantly higher cumulative drug permeation (1712.38±15.57 µg/cm²) after 8 hours compared to a marketed ointment (827.92±21.42 µg/cm²). nih.govmagonlinelibrary.com

Retention studies are also performed using the Franz cell setup. After the permeation experiment, the amount of drug remaining on the skin surface is washed off, and the skin itself is analyzed (often after separating the stratum corneum from the epidermis/dermis) to determine the quantity of drug retained within the skin layers. researchgate.netscielo.br In one study with Mupirocin ointments on porcine skin, the drug was found to be retained in the stratum corneum and underlying tissues, but did not permeate into the receptor fluid, confirming the local action of the formulation. scielo.br These methodologies provide invaluable data for optimizing formulations to ensure this compound is delivered effectively to the target site in the skin.

| Study Type | Formulation | Membrane | Key Finding |

| Ex Vivo Permeation | This compound NLC Emulgel vs. Marketed Ointment | Excised Rat Abdominal Skin | NLC emulgel showed >2-fold higher skin permeation after 8 hours. nih.govresearchgate.netmagonlinelibrary.com |

| Ex Vivo Release | Liposomal Hydrogel vs. Marketed Cream | Pig Skin | Liposomal hydrogel provided a more sustained release of Mupirocin. uit.no |

| In Vitro Retention | Mupirocin Ointments | Dorsal Pig Skin | Drug was retained in the stratum corneum and viable skin layers, with no permeation into the receptor fluid. scielo.br |

Drug Distribution Analysis within Skin Layers (e.g., viable epidermis, dermis)

The efficacy of topical therapies is contingent upon the drug's ability to penetrate the outer stratum corneum and reach target sites within the viable skin layers. Research into the distribution of this compound within the epidermis and dermis is crucial for understanding formulation performance and optimizing drug delivery. Studies employ various methodologies to quantify drug concentration in different cutaneous compartments.

One established technique involves the use of in vitro permeation tests (IVPT) with excised skin, often from porcine models due to its structural similarity to human skin. scielo.brscielo.br Following the application of a mupirocin formulation to the skin surface in a Franz diffusion cell, the skin is disassembled. The stratum corneum can be removed, and the remaining tissue, comprising the viable epidermis and dermis, is homogenized to extract and quantify the amount of retained drug. scielo.brscielo.brresearchgate.net This provides direct insight into how much of the active ingredient has bypassed the primary barrier and is available at the site of potential infection.

Detailed distribution analysis has been performed by horizontally sectioning the skin using a cryostat after drug exposure. researchgate.netunav.edu This micrometric sectioning allows for a granular analysis of drug concentration at various depths. Studies using this method have demonstrated that mupirocin concentration is highest in the upper layers of the skin, including the stratum corneum and the basal epidermis. unav.edu The concentration tends to decrease in the deeper dermal layers, which aligns with the low systemic absorption observed for the drug. unav.edu The vehicle formulation plays a significant role; for instance, formulations containing polyethylene (B3416737) glycol may facilitate deeper penetration into the dermis. dovepress.com

In a comparative study of different mupirocin ointments using porcine skin, the amount of mupirocin retained in the combined viable epidermis and dermis was quantified. The results showed no statistically significant differences between the reference product and generic formulations, indicating similar drug distribution into these target layers. scielo.brdovepress.com

| Formulation | Mean Mupirocin Retained in Viable Epidermis and Dermis (ng/cm²) ± SD |

|---|---|

| Reference Product | 145.4 ± 84.1 |

| Generic A | 156.4 ± 103.4 |

| Generic B | 128.5 ± 63.8 |